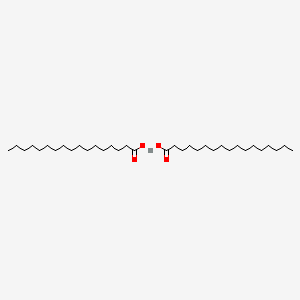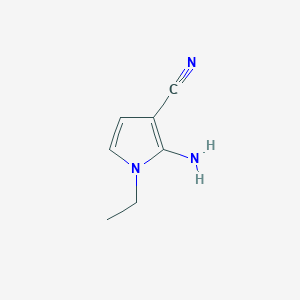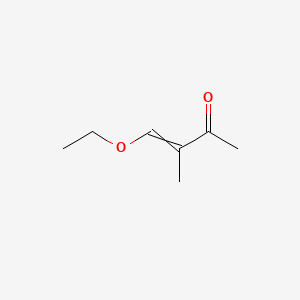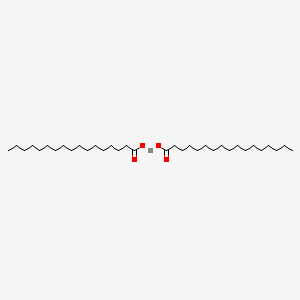
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyethyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with ethylene oxide in the presence of a catalyst to introduce the hydroxyethyl group. This is followed by the oxidation of the resulting alcohol to form the aldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to achieve consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexene-1-carboxaldehyde: Shares the cyclohexene ring and aldehyde group but lacks the hydroxyethyl group.
1-Cyclohexene-1-carboxaldehyde: Similar structure but without the hydroxyethyl group.
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a chloro and hydroxymethylene group instead of hydroxyethyl.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8,10H,3-7H2 |
InChI-Schlüssel |
YTHRVEHTCHDWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)(CCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)





![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)


